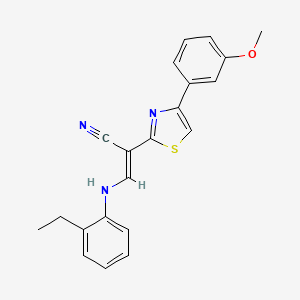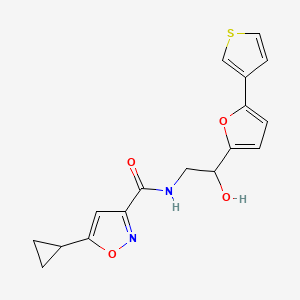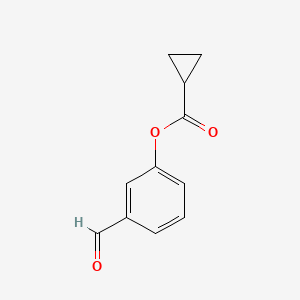![molecular formula C17H17N3OS B2497169 N-(4-(チアゾロ[5,4-b]ピリジン-2-イル)フェニル)ペンタンアミド CAS No. 863588-45-8](/img/structure/B2497169.png)
N-(4-(チアゾロ[5,4-b]ピリジン-2-イル)フェニル)ペンタンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazolo[5,4-b]pyridine derivatives typically involves cyclization reactions of precursor molecules. One method includes the reaction of N-(5-chloropyridin-2-yl)-N'N'-dialkylthioureas with phenacyl bromides, leading to trisubstituted thiazoles through a 1,3-pyridyl shift, demonstrating a versatile approach to constructing the thiazole core (Count & Jarvis, 1977).
Molecular Structure Analysis
The molecular structure of thiazolo[5,4-b]pyridine derivatives is stabilized through intramolecular as well as intermolecular hydrogen bonding, often crystallizing in monoclinic systems. Spectral, X-ray, and DFT studies provide insights into the structural characteristics of these compounds, revealing their planar nature and the stabilization mechanisms through hydrogen bonding (Dani et al., 2013).
Chemical Reactions and Properties
Thiazolo[5,4-b]pyridine derivatives undergo various chemical reactions, including [3+3]-cyclization with α,β-unsaturated ketones or α-ketoacids, leading to a series of derivatives with confirmed structures by spectral data and single-crystal X-ray diffraction analysis. These reactions underscore the compounds' reactivity and their potential for functionalization (Lozynskyi et al., 2018).
Physical Properties Analysis
The physical properties of thiazolo[5,4-b]pyridine derivatives, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are often determined through comprehensive structural analysis using techniques like X-ray crystallography, which provides detailed information on the molecular and crystalline structure, aiding in understanding the compound's physical characteristics.
Chemical Properties Analysis
The chemical properties of "N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide" and related derivatives include their stability, reactivity, and potential biological activity. The stability of these molecules can be inferred from HOMO and LUMO energy levels, indicating their potential as stable compounds for further application in chemical synthesis and pharmaceutical research (Dani et al., 2013).
科学的研究の応用
抗酸化活性
チアゾロ[4,5-b]ピリジン類は、対象の化合物も含め、高い抗酸化活性を示すことがわかっています . 抗酸化物質は、環境やその他のストレスに対する反応として体内で生成される不安定な分子であるフリーラジカルによって引き起こされる細胞への損傷を予防または遅らせることができる物質です。
抗菌活性
これらの化合物は、強力な抗菌特性を持つことが判明しています . これは、細菌、ウイルス、真菌、その他の微生物によって引き起こされるさまざまな感染症の治療に使用できることを意味します。
除草活性
チアゾロ[4,5-b]ピリジン類は、除草活性を有することが報告されています . これは、特に不要な植物や雑草の制御において、農業における潜在的な用途を示唆しています。
抗炎症活性
この化合物は、抗炎症作用を持つことがわかっています . これは、関節炎、喘息、自己免疫疾患など、炎症を特徴とする疾患の治療に役立つ可能性があります。
抗真菌活性
チアゾロ[4,5-b]ピリジン類は、抗真菌活性を示すことが報告されています . これは、体のさまざまな部位に影響を与える可能性のある真菌感染症の治療に役立つ可能性を示唆しています。
抗腫瘍活性
これらの化合物は、抗腫瘍活性を示すことがわかっています . これは、特に腫瘍の増殖を阻害する、がん治療における潜在的な用途を示唆しています。
PI3K阻害
チアゾロ[4,5-b]ピリジン類の中には、ナノモルIC50値でPI3Kを強力に阻害することが判明したものがあります . PI3Kは、細胞の増殖、増殖、分化、運動性、生存、細胞内トラフィッキングなど、細胞機能に関与する酵素であり、がん研究における標的として注目されています。
抗結核活性
チアゾロ[4,5-b]ピリジン類と構造的に関連する、一連の新規置換N-(6-(4-(ピラジン-2-カルボニル)ピペラジン/ホモピペラジン-1-イル)ピリジン-3-イル)ベンザミド誘導体は、結核菌H37Raに対して抗結核活性を示すことがわかりました . これは、結核の治療における潜在的な用途を示唆しています。
作用機序
Target of Action
The primary target of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide is the PI3Kα enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target in cancer research .
Mode of Action
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide interacts with its target, the PI3Kα enzyme, by inhibiting its activity . The compound’s electron-deficient aryl group results in a more acidic sulfonamide NH proton, which is able to make a stronger charged interaction with Lys802 in PI3Kα . This interaction inhibits the enzyme’s activity, leading to a decrease in the downstream signaling pathways that promote cell growth and survival .
Biochemical Pathways
The inhibition of PI3Kα by N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, cell survival, and angiogenesis . By inhibiting PI3Kα, the compound reduces the activation of this pathway, thereby inhibiting cell growth and proliferation .
Pharmacokinetics
The compound’s strong inhibitory activity against pi3kα suggests that it may have good bioavailability .
Result of Action
The result of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide’s action is the inhibition of cell growth and proliferation . By inhibiting the PI3Kα enzyme and subsequently reducing the activation of the PI3K/AKT/mTOR pathway, the compound can inhibit the growth and proliferation of cells .
生化学分析
Biochemical Properties
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cell growth, survival, proliferation, and differentiation .
Cellular Effects
The effects of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide on cells are largely attributed to its interaction with PI3K. By inhibiting this enzyme, the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide involves its binding interactions with biomolecules, such as PI3K. It exerts its effects at the molecular level, including enzyme inhibition, which leads to changes in gene expression .
特性
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-2-3-6-15(21)19-13-9-7-12(8-10-13)16-20-14-5-4-11-18-17(14)22-16/h4-5,7-11H,2-3,6H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLZIRLNWVFVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2497088.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2497089.png)
![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2497091.png)
![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2497092.png)

![2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide](/img/structure/B2497096.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B2497099.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2497102.png)




![(E)-2-(2-Chlorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2497109.png)